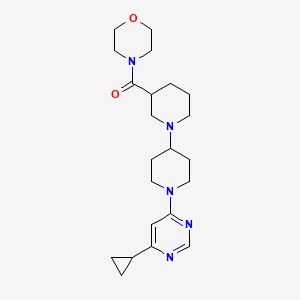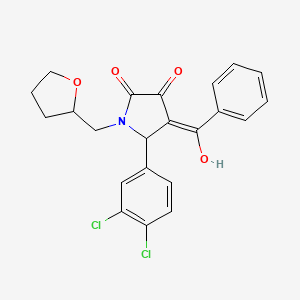
1'-(6-cyclopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(6-cyclopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
Wirkmechanismus
The mechanism of action of 1'-(6-cyclopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves selective antagonism of the dopamine D3 receptor. This receptor is predominantly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward and motivation processes. By blocking the D3 receptor, this compound can modulate the activity of these pathways and potentially reduce drug-seeking behavior, depression, and other psychiatric symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in animal models. The compound has been shown to reduce drug self-administration and drug-seeking behavior in rats, suggesting a potential use in the treatment of drug addiction. In addition, it has also been shown to increase locomotor activity and reduce depressive-like behavior in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1'-(6-cyclopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of the reward and motivation pathways in the brain, which can lead to more accurate and reproducible results. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1'-(6-cyclopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the potential use of this compound in combination with other drugs for the treatment of drug addiction and other psychiatric disorders. Another area of research is the development of novel analogs of this compound with improved pharmacological properties. Finally, further studies are needed to fully elucidate the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 1'-(6-cyclopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves several steps. The first step is the synthesis of the key intermediate, 1-(6-cyclopropylpyrimidin-4-yl)piperazine, which is obtained by reacting 6-cyclopropylpyrimidine-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The intermediate is then reacted with morpholine-4-carbonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1'-(6-cyclopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has shown promising results in preclinical studies for the treatment of drug addiction, depression, and schizophrenia. In addition, it has also been investigated for its potential use in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
[1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c28-22(26-10-12-29-13-11-26)18-2-1-7-27(15-18)19-5-8-25(9-6-19)21-14-20(17-3-4-17)23-16-24-21/h14,16-19H,1-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFMERCKDZSWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5324207.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)

![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)

![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)

![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)